molecular formula C12H17NO2 B14169838 3-Isopropylphenyl N,N-dimethylcarbamate CAS No. 3938-45-2

3-Isopropylphenyl N,N-dimethylcarbamate

Katalognummer: B14169838
CAS-Nummer: 3938-45-2
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: RDKXIDLUGBHOCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Isopropylphenyl N,N-dimethylcarbamate is a chemical compound with the molecular formula C12H17NO2. It is a type of carbamate ester, which is a class of compounds known for their wide range of applications, particularly in the field of pesticides. This compound is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further bonded to a carbamate group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylphenyl N,N-dimethylcarbamate typically involves the reaction of 3-isopropylphenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:

[ \text{3-Isopropylphenol} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as iron-chrome (Fe2O3/Cr2O3) can be used to enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Isopropylphenyl N,N-dimethylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenyl derivatives

Wissenschaftliche Forschungsanwendungen

3-Isopropylphenyl N,N-dimethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on enzyme activity and protein interactions.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: Utilized in the production of pesticides and herbicides.

Wirkmechanismus

The mechanism of action of 3-Isopropylphenyl N,N-dimethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate pesticides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phenyl N-methylcarbamate
  • N,N-Dimethylcarbamic acid m-isopropylphenyl ester
  • 4-(Dimethylamino)-3-isopropylphenyl N,N-dimethylcarbamate

Uniqueness

3-Isopropylphenyl N,N-dimethylcarbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, making it more effective in penetrating biological membranes compared to other carbamate esters .

Eigenschaften

CAS-Nummer

3938-45-2

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

(3-propan-2-ylphenyl) N,N-dimethylcarbamate

InChI

InChI=1S/C12H17NO2/c1-9(2)10-6-5-7-11(8-10)15-12(14)13(3)4/h5-9H,1-4H3

InChI-Schlüssel

RDKXIDLUGBHOCT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=CC=C1)OC(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.